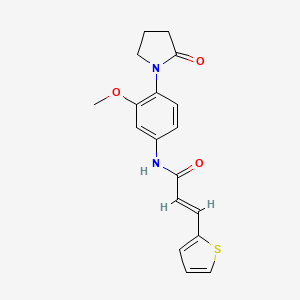
(E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide, also known as MPAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MPAA belongs to the class of acrylamide derivatives and has been studied extensively for its various biological activities.
作用機序
The mechanism of action of (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to promote cell survival and proliferation. Additionally, (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of the nuclear factor kappa B (NF-kB) pathway, which is involved in the regulation of various genes that promote inflammation and cell survival.
Biochemical and Physiological Effects
(E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which are involved in the programmed cell death pathway. Furthermore, (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of various enzymes that are involved in the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases.
実験室実験の利点と制限
The advantages of using (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide in lab experiments include its high potency and selectivity towards cancer cells. Additionally, (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been shown to have low toxicity towards normal cells, making it a potential candidate for the development of anticancer drugs. However, the limitations of using (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide in lab experiments include its low solubility in water and its potential to degrade under certain conditions.
将来の方向性
There are several future directions for the research on (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide. Firstly, further studies are needed to elucidate the exact mechanism of action of (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide in cancer cells. Secondly, studies are needed to investigate the potential of (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide as a therapeutic agent for other diseases such as inflammatory diseases. Thirdly, studies are needed to optimize the synthesis of (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide and improve its solubility in water. Finally, studies are needed to investigate the potential of (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide for use in combination therapies with other anticancer agents.
合成法
The synthesis of (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide involves the reaction of 3-methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde and 3-(thiophen-2-yl)acryloyl chloride in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
(E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Research has shown that (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide induces apoptosis or programmed cell death in cancer cells, thereby preventing their proliferation. Furthermore, (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
(E)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-23-16-12-13(6-8-15(16)20-10-2-5-18(20)22)19-17(21)9-7-14-4-3-11-24-14/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,19,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMDLLKXLZQSX-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C=CC2=CC=CS2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=CS2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

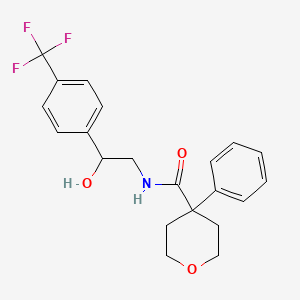
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2989703.png)
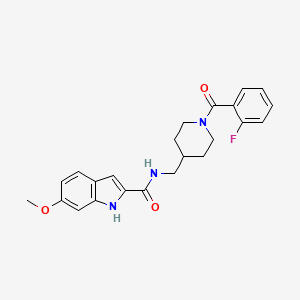
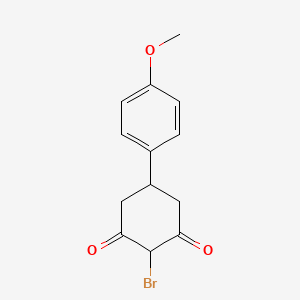
![2-[(3-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2989707.png)
![Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2989709.png)
![(2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-yl)methyl benzoate](/img/structure/B2989710.png)


![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2989714.png)
![N-(2-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2989719.png)
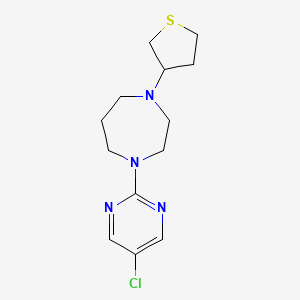
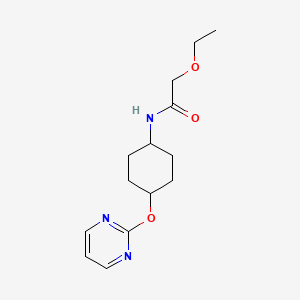
![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(prop-2-yn-1-yl)amine](/img/structure/B2989723.png)